N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide
Description
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide is a quinazolinone derivative featuring a pyridine-2-carboxamide substituent at the 6-position of the quinazolinone core. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The 3-methyl group on the quinazolinone ring contributes to steric and electronic modulation, while the pyridine-2-carboxamide moiety may enhance binding interactions with biological targets, such as ATP-binding pockets in kinases. This compound’s molecular formula is C₁₅H₁₂N₄O₂, with a calculated molecular weight of 279.28 g/mol.
Properties
Molecular Formula |
C15H12N4O2 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(3-methyl-4-oxoquinazolin-6-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c1-19-9-17-12-6-5-10(8-11(12)15(19)21)18-14(20)13-4-2-3-7-16-13/h2-9H,1H3,(H,18,20) |
InChI Key |
AKUMSZXKJMDGFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide typically involves the reaction of anthranilic acid derivatives with amides. One common method is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with formamide or other amides under acidic or basic conditions . The reaction can be catalyzed by various agents, including formic acid, different amines, or microwave-induced synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-induced synthesis and the use of deep eutectic solvents (DES) have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinazolinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can disrupt various biological pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The target compound is compared below with two closely related analogs identified in high-throughput screening studies and commercial catalogs. Key differences lie in substituent groups, molecular weight, and structural complexity.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: The methyl group at position 3 in the target compound offers minimal steric hindrance compared to the propan-2-yl group in the analog from , which increases hydrophobicity and molecular weight. The third compound introduces a cyanopropan-2-yl group and a benzamide-phenylamino linker, significantly enhancing structural complexity and molecular weight.
Molecular Weight (MW): The target compound’s lower MW (~279 g/mol) aligns better with Lipinski’s Rule of Five (MW < 500 g/mol), favoring oral bioavailability.
Carboxamide Group :
Research Implications
- Drug Design : The target compound’s balance of low MW and moderate hydrophobicity makes it a promising candidate for optimizing pharmacokinetics.
- Structural analogs like with bulkier substituents may trade solubility for enhanced target affinity.
Biological Activity
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-2-carboxamide is a heterocyclic compound belonging to the quinazolinone family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H12N4O2 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | N-(3-methyl-4-oxoquinazolin-6-yl)pyridine-2-carboxamide |
| InChI Key | AKUMSZXKJMDGFL-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an enzyme inhibitor , binding to the active sites of various enzymes and inhibiting their normal function. This mechanism is crucial in its potential therapeutic applications, particularly in oncology and infectious diseases.
Biological Activities
- Antitumor Activity :
-
Anti-inflammatory Effects :
- The compound has been noted for its anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators.
- Antimicrobial Activity :
Study 1: Antitumor Efficacy
A study focused on the cytotoxic effects of this compound revealed significant inhibition of cell growth in MCF-7 and MDA-MB-231 cell lines. The compound's IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, indicating a promising alternative for cancer treatment.
Study 2: Anti-inflammatory Mechanism
In a model of induced inflammation, treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, key mediators in inflammatory responses. This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases .
Study 3: Antimicrobial Properties
Research investigating the antimicrobial activity of this compound found it effective against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 3-(4-chlorophenyl)-6-iodoquinazoline | Anti-inflammatory and analgesic |
| 2-substituted aminoquinazolinones | Significant anti-inflammatory effects |
| Benzothiazolylquinazolinones | Anticancer and antiviral properties |
This compound distinguishes itself due to its unique structural features combining quinazolinone with a pyridine carboxamide moiety, leading to diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
